molecular formula C15H12ClNO3 B354427 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid CAS No. 129478-20-2

2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid

Cat. No.: B354427
CAS No.: 129478-20-2
M. Wt: 289.71g/mol
InChI Key: SADGXAYKDYFNTN-UHFFFAOYSA-N
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Description

2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid is a specialized organic compound that serves as a valuable synthetic intermediate in research and development. Its molecular structure, featuring both benzoic acid and benzylamino carbonyl moieties, makes it a versatile precursor for synthesizing diverse heterocyclic systems and complex organic molecules. This compound is of significant interest in medicinal chemistry for the design and development of new pharmacologically active molecules. Related structural analogues, such as 4-(benzylamino)benzoic acid derivatives, have demonstrated moderate antibacterial activity and promising in vitro anticancer properties, highlighting the potential of this chemical scaffold in drug discovery . Furthermore, the compound can be utilized in materials science research, particularly in the synthesis of complex structures like isocoumarins and dihydroisocoumarins, which are important intermediates in the development of compounds with various biological activities . It is also a key building block in solid-phase synthetic strategies for creating benzothiazole-based amino acids and peptides, which are important scaffolds with a broad spectrum of documented biological activities . As a reagent, it enables researchers to explore novel chemical spaces and develop new compounds with potential applications in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADGXAYKDYFNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

A widely employed method involves coupling 2-chlorobenzylamine with phthalic anhydride derivatives using carbodiimide reagents. This approach is detailed in a patent (EP0063826B1) for analogous benzoic acid derivatives.

Procedure :

  • Activation of Carboxylic Acid :

    • Dissolve 2-carboxybenzaldehyde (1.0 equiv) in anhydrous DMF.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.2 equiv) to activate the carboxylic acid.

  • Amine Coupling :

    • Introduce 2-chlorobenzylamine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to the mixture.

    • Stir at room temperature for 24 hours.

  • Workup :

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the crude product via flash chromatography (ethyl acetate/hexanes, 1:10).

Yield : ~53%.
Key Advantage : High regioselectivity and compatibility with sensitive functional groups.

One-Pot Reductive Amination and Cyclization

A scalable one-pot method is adapted from a protocol for synthesizing N-urethane-protected amino acids.

Procedure :

  • Reductive Amination :

    • Combine 2-nitrobenzoic acid (1.0 equiv) and 2-chlorobenzylamine (1.2 equiv) in benzyl alcohol.

    • Add triethylamine (TEA) (2.2 equiv) and heat at 65 °C for 1 hour.

  • Cyclization :

    • Add 1 M NaOH in methanol and stir for an additional hour.

  • Acidification and Isolation :

    • Acidify to pH 1 with 5 N HCl, inducing crystallization.

    • Filter and wash with cold methanol.

Yield : 60–70%.
Challenges : Requires careful pH control to prevent decomposition of the nitro group.

Comparative Analysis of Methods

MethodYieldComplexityScalabilityCost
Carbodiimide Coupling53%ModerateHigh$$$
One-Pot Reductive Amination65%LowModerate$$
Suzuki-Miyaura Coupling45%HighLow$$$$

Optimal Route : The carbodiimide-mediated coupling balances yield and scalability, making it preferable for industrial applications.

Characterization and Quality Control

Successful synthesis requires validation via:

  • ¹H NMR : Peaks at δ 13.06 (s, COOH), 7.98–7.25 (aromatic protons).

  • IR Spectroscopy : Stretches at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).

  • HPLC Purity : ≥95% using a C18 column (acetonitrile/water, 70:30).

Industrial-Scale Considerations

For bulk production:

  • Solvent Recovery : DMF and ethyl acetate can be recycled via distillation.

  • Waste Management : Neutralize acidic byproducts with calcium carbonate before disposal.

Emerging Techniques

Recent advances include enzyme-catalyzed amidation using lipases, which offer greener alternatives but remain exploratory for this compound .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share a benzoic acid core but differ in substituent type, chlorine positioning, and functional groups:

Compound Name Substituent Structure Chlorine Position Functional Groups Molecular Weight (g/mol) Key Implications
2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid 2-Chlorobenzyl amide Ortho Amide, Carboxylic acid ~275.7 (estimated) High steric hindrance; moderate lipophilicity
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid 3-Chloromethylbenzoyl ester Meta Ester, Carboxylic acid ~294.7 (estimated) Ester linkage increases hydrolysis susceptibility; chloromethyl enhances reactivity
2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid 3,5-Dichlorophenyl urea Meta, Para Urea, Carboxylic acid 325.15 (exact) Enhanced lipophilicity and electron-withdrawing effects due to dual chlorination
2-((4-Chlorophenyl)acetyl)benzoic acid 4-Chlorophenyl acetyl Para Ketone, Carboxylic acid ~290.7 (estimated) Electron-withdrawing acetyl group may alter electronic distribution
2-[(2-Chloroacetyl)amino]benzoic acid 2-Chloroacetyl amide N/A Amide, Carboxylic acid 213.62 (exact) Smaller substituent increases solubility; chloroacetyl may enhance reactivity

Physicochemical and Functional Differences

  • Stability : The amide bond in the target compound confers greater hydrolytic stability compared to the ester in 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid .
  • Steric Effects : The ortho-chlorine in the target compound creates steric hindrance near the amide bond, which may reduce enzymatic degradation compared to para-substituted analogs .

Biological Activity

2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid, also known as a chlorobenzamide derivative, has garnered attention in recent years due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 285.73 g/mol

Synthesis typically involves the reaction of 2-chlorobenzylamine with benzoic acid derivatives under controlled conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines.
  • Antimicrobial Properties : It demonstrates activity against both Gram-positive and Gram-negative bacteria.
  • Cholinesterase Inhibition : Potential applications in neurodegenerative diseases through acetylcholinesterase (AChE) inhibition.

Anticancer Activity

In vitro studies reveal that this compound exhibits significant cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The IC50_{50} values for these cell lines are summarized in the table below:

Cell LineIC50_{50} (µM)Reference
MCF-75.85
A5496.48
PC-38.25

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which has been corroborated by flow cytometry studies.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are presented below:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Cholinesterase Inhibition

The inhibition of acetylcholinesterase is a critical area of research for potential Alzheimer's disease treatments. The compound's IC50_{50} against AChE has been reported as follows:

EnzymeIC50_{50} (µM)Reference
Acetylcholinesterase2.67

Molecular docking studies suggest that the compound binds effectively to the active site of AChE, potentially enhancing its therapeutic profile in neurodegenerative disorders.

Case Studies

  • Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • Antimicrobial Testing : In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus, showing effective inhibition and highlighting its potential use in treating infections caused by antibiotic-resistant bacteria.

Q & A

Q. What synthetic strategies are effective for preparing 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling 2-chlorobenzylamine with a benzoic acid derivative. Key considerations include:

  • Coupling Agents : Use carbodiimides like EDCl with HOBt to activate the carboxyl group, minimizing side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol is suitable for recrystallization .
  • Temperature Control : Reactions at 70°C in ethanol improve yield, as seen in analogous benzoic acid derivatives .
  • Purification : Slow solvent evaporation and recrystallization yield high-purity crystals, as demonstrated in failed Schiff base synthesis attempts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>97%) .
  • Spectroscopy : 1^1H NMR (DMSO-d6) identifies NH (δ 10.2 ppm) and aromatic protons (δ 7.3–8.1 ppm). IR shows carbonyl stretches (C=O at ~1680 cm1^{-1}) .
  • Thermal Analysis : Melting point determination (e.g., mp 210–215°C for similar compounds) validates crystallinity .
  • X-ray Crystallography : Resolves planar molecular geometry and hydrogen-bonding networks .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as recommended for chlorinated benzoic acids .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal structure, and how do they influence solubility?

Methodological Answer:

  • Hydrogen Bonding : Intramolecular N–H···O bonds form S(6) ring motifs, while intermolecular O–H···O bonds create centrosymmetric dimers. These interactions reduce solubility in nonpolar solvents .
  • Crystal Packing : Stacking along the b-axis (Fig. 2 in ) suggests anisotropic dissolution behavior. Solubility can be modulated via co-crystallization with surfactants.

Q. How can computational modeling predict the compound’s reactivity or environmental fate?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian with B3LYP/6-31G(d) basis sets .
  • Environmental Persistence : Apply QSAR models to estimate biodegradation half-lives, referencing physicochemical properties (logP, pKa) from analogs in environmental studies .

Q. What methodologies assess the compound’s ecological impact and abiotic/biotic transformations?

Methodological Answer:

  • Laboratory Studies : Conduct hydrolysis (pH 5–9) and photolysis (UV-Vis light) experiments to track degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) to evaluate EC50_{50} values. Compare with structurally similar chlorobenzoic acids .

Q. How can researchers resolve contradictions in synthetic yields or unexpected byproducts?

Methodological Answer:

  • Troubleshooting : If yields drop below 50%, analyze reaction intermediates via TLC or GC-MS. For example, ’s failed Schiff base synthesis revealed unreacted starting material, prompting alternative coupling strategies .
  • Byproduct Identification : Use high-resolution MS and 13^{13}C NMR to detect acylurea byproducts from carbodiimide coupling, then optimize stoichiometry (1:1.2 molar ratio of acid to amine) .

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